Protected BiotinLC Serinol Phosphoramidite
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Overview
Description
Protected BiotinLC Serinol Phosphoramidite is a specialized reagent used in the synthesis of biotinylated oligonucleotides. This compound is designed to introduce biotin labels into oligonucleotides, which are essential for various biochemical and molecular biology applications. The biotin label allows for the subsequent attachment of streptavidin or avidin-conjugated molecules, facilitating detection, purification, and immobilization of the labeled oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Protected BiotinLC Serinol Phosphoramidite is synthesized through a series of chemical reactions involving the protection of the biotin ring with a t-butylbenzoyl group. This protection is crucial to prevent unwanted reactions at the active position in biotin. The synthesis typically involves the following steps:
Protection of Biotin: The biotin ring is protected with a t-butylbenzoyl group.
Attachment to Serinol Backbone: The protected biotin is then attached to a serinol backbone, which is a 1,3-diol structure.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the biotin label into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings to meet the demand for high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
Protected BiotinLC Serinol Phosphoramidite primarily undergoes substitution reactions during the synthesis of biotinylated oligonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the oligonucleotide, forming a stable phosphite triester linkage.
Common Reagents and Conditions
Reagents: Common reagents used in these reactions include nucleophilic activators like DCI (dicyanoimidazole) and protecting groups like t-butylbenzoyl.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. The use of inert atmospheres, such as nitrogen or argon, is also common to avoid oxidation.
Major Products
The major product formed from these reactions is the biotinylated oligonucleotide, which can be further purified and used in various applications.
Scientific Research Applications
Protected BiotinLC Serinol Phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biotinylated probes for various chemical assays.
Biology: In molecular biology, it is employed for labeling DNA and RNA oligonucleotides, facilitating their detection and purification.
Medicine: Biotinylated oligonucleotides are used in diagnostic assays and therapeutic research.
Industry: The compound is used in the production of biotinylated probes for industrial applications, including quality control and process monitoring.
Mechanism of Action
The mechanism of action of Protected BiotinLC Serinol Phosphoramidite involves the formation of a stable phosphite triester linkage with the hydroxyl groups of the oligonucleotide. The t-butylbenzoyl group protects the biotin ring during the synthesis, preventing unwanted side reactions. Once the biotinylated oligonucleotide is synthesized, the protecting group is removed, allowing the biotin to interact with streptavidin or avidin-conjugated molecules.
Comparison with Similar Compounds
Protected BiotinLC Serinol Phosphoramidite is unique due to its serinol backbone, which provides stability and reduces the risk of dephosphorylation. Similar compounds include:
6-Fluorescein Serinol Phosphoramidite: Used for labeling oligonucleotides with fluorescein.
Amino-Modifier Serinol Phosphoramidite: Used to introduce amino groups into oligonucleotides.
Dithiol Serinol Phosphoramidite: Used for conjugation to gold surfaces.
These compounds share the serinol backbone but differ in their functional groups and applications, highlighting the versatility of the serinol scaffold.
Properties
Molecular Formula |
C68H96N7O14PS |
---|---|
Molecular Weight |
1298.6 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[[2-[2-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-2-oxoethoxy]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide |
InChI |
InChI=1S/C68H96N7O14PS/c1-49(2)75(50(3)4)90(88-39-15-34-69)89-45-56(44-87-68(53-18-11-10-12-19-53,54-26-30-57(81-8)31-27-54)55-28-32-58(82-9)33-29-55)72-63(78)47-86-46-62(77)71-36-17-38-84-41-43-85-42-40-83-37-16-35-70-61(76)21-14-13-20-60-64-59(48-91-60)74(66(80)73-64)65(79)51-22-24-52(25-23-51)67(5,6)7/h10-12,18-19,22-33,49-50,56,59-60,64H,13-17,20-21,35-48H2,1-9H3,(H,70,76)(H,71,77)(H,72,78)(H,73,80) |
InChI Key |
LLAFADMXMWCLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)COCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
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